molecular formula C8H9BrN2O B6265589 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 1782219-56-0

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B6265589
CAS No.: 1782219-56-0
M. Wt: 229.1
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Description

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a methyl group, and a fused pyridine-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxo derivatives or carboxylic acids.

    Reduction Products: Reduction can result in the formation of alcohols or amines.

Scientific Research Applications

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the oxazine ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group on the fused pyridine-oxazine ring system

Properties

CAS No.

1782219-56-0

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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